5-(furan-2-yl)-1H-indole
Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing such rings are also referred to as furans .
Synthesis Analysis
Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . A protocol for the one-step synthesis of a furan derivative in quantitative yield using adapted Vilsmeier conditions has been presented .Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed . The types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans have been looked at .Physical and Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
5-(furan-2-yl)-1H-indole derivatives have shown promise in the field of Organic Light-Emitting Diodes (OLEDs). Wang et al. (2020) synthesized compounds FITRZ and TITRZ, which include 1,5-bridged indole units. These compounds exhibited potential as phosphorescent host materials for green and red PhOLED devices, with high efficiency and low on-set potentials, suggesting a valuable application in display and lighting technologies (Wang et al., 2020).
Antimicrobial Activity
Compounds derived from this compound have demonstrated antimicrobial activity. Mageed et al. (2021) reported that derivatives of 5-bromo-2,3-di(furan-2-yl)-1H-indole showed high antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Mageed, El- Ezabi, & Khaled, 2021).
Photophysical Properties and Sensors
Furans, including compounds like this compound, have been studied for their photophysical properties. Kumar et al. (2015) explored the potential of these compounds in metal ion sensing, particularly for detecting aluminum ions. This indicates the utility of such compounds in developing new sensors and materials with unique optical properties (Kumar, Kumawat, Gupta, & Sharma, 2015).
Synthesis Techniques
Advancements in the synthesis of indole and furan derivatives have significant implications in various fields of chemistry and pharmacology. For instance, Komogortsev et al. (2021) developed a one-pot approach for synthesizing furan-2(5H)-one derivatives containing indole fragments, demonstrating the importance of efficient synthetic methods in producing complex molecules (Komogortsev, Lichitsky, & Melekhina, 2021).
Catalytic and Chemical Transformations
The behavior of this compound derivatives under different conditions, including catalytic processes and chemical transformations, has been a topic of study. Butin et al. (2008) investigated the recyclization of certain derivatives under acidic conditions, revealing insights into the stability and reactivity of these compounds, which is crucial for their application in chemical synthesis and catalysis (Butin, Smirnov, Tsiunchik, Uchuskin, & Trushkov, 2008).
Safety and Hazards
Future Directions
The chemical industry is beginning to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass are being explored .
Properties
IUPAC Name |
5-(furan-2-yl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPXQSWKWHQUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562681 | |
Record name | 5-(Furan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128373-22-8 | |
Record name | 5-(Furan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.